molecular formula C26H25NO5 B1149004 Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid CAS No. 198542-01-7

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid

Cat. No. B1149004
M. Wt: 431.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Fmoc-amino acids and their derivatives involves a variety of chemical reactions tailored to introduce the Fmoc protecting group while preserving the integrity and configuration of the amino acid backbone. Methods such as the reaction of amino acids with (4-iodomethylphenoxy)acetic acid 2-oxo-2-phenylethyl ester have been utilized to achieve high yields of Fmoc-aminoacyloxymethylphenoxyacetic acids, showcasing the versatility and efficiency of synthetic approaches in generating Fmoc-protected amino acids for peptide synthesis (Zinieris et al., 2006).

Molecular Structure Analysis

The molecular structure of Fmoc-amino acids reveals a combination of hydrophobic and aromatic characteristics conferred by the Fmoc group, which are crucial for self-assembly and interaction processes. Studies have detailed the structural and supramolecular features of Fmoc-amino acids, highlighting the noncovalent interactions and patterns that underpin their recognition and assembly properties (Bojarska et al., 2020).

Chemical Reactions and Properties

Fmoc-amino acids participate in a range of chemical reactions, primarily focused on peptide bond formation and the removal of the Fmoc group. The chemical properties of these compounds are designed to facilitate their role in solid-phase peptide synthesis (SPPS), where the Fmoc group can be removed under basic conditions without affecting the peptide chain being synthesized. This selective reactivity is essential for the stepwise construction of peptides and peptidomimetics on a solid support.

Physical Properties Analysis

The physical properties of Fmoc-amino acids, such as solubility, melting point, and optical activity, are significantly influenced by the Fmoc group. These properties are critical in determining the conditions for peptide synthesis and purification processes. The introduction of the Fmoc group increases hydrophobicity and affects the overall solubility profile of the amino acid, which can be leveraged to improve synthesis efficiency and product isolation.

Chemical Properties Analysis

The chemical properties of Fmoc-amino acids center around their reactivity in peptide bond formation and the protective role of the Fmoc group. The Fmoc group is stable under acidic conditions but can be selectively removed under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis. This protective strategy is fundamental in enabling the synthesis of complex peptides and proteins with high fidelity and efficiency.

Safety And Hazards

For safety information and potential hazards associated with this compound, it’s best to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c28-24(15-25(29)30)23(14-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24,28H,14-16H2,(H,27,31)(H,29,30)/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFWEZMWBJEUAX-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid

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